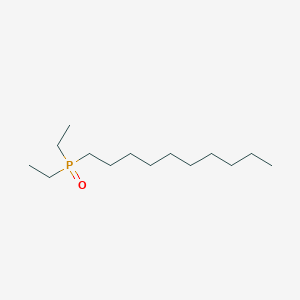
Decyl(diethyl)oxo-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl(diethyl)oxo-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to decyl and diethyl groups, along with an oxo group. This compound belongs to the class of organophosphine oxides, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decyl(diethyl)oxo-lambda~5~-phosphane typically involves the reaction of decylphosphine with diethylphosphite under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Decyl(diethyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions, where the decyl or diethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine alcohols, and substituted phosphines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Decyl(diethyl)oxo-lambda~5~-phosphane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Decyl(diethyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The oxo group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Decyl(diethyl)oxo-lambda~5~-phosphane include:
Dimethylphosphine oxide: A related compound with similar chemical properties but different alkyl groups.
Diphenylphosphine oxide: Another organophosphine oxide with phenyl groups instead of decyl and diethyl groups.
Uniqueness
This compound is unique due to its specific alkyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for applications in coordination chemistry and industrial processes .
Propiedades
Número CAS |
70709-57-8 |
|---|---|
Fórmula molecular |
C14H31OP |
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
1-diethylphosphoryldecane |
InChI |
InChI=1S/C14H31OP/c1-4-7-8-9-10-11-12-13-14-16(15,5-2)6-3/h4-14H2,1-3H3 |
Clave InChI |
ORGMNEWUWLFNFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCP(=O)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)


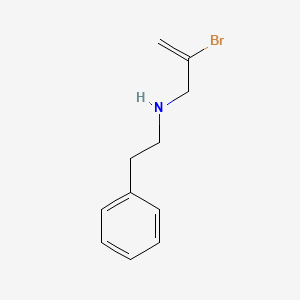

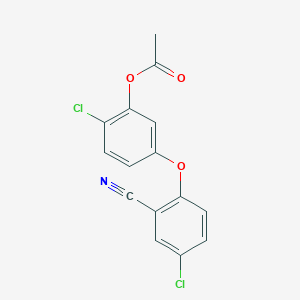
![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
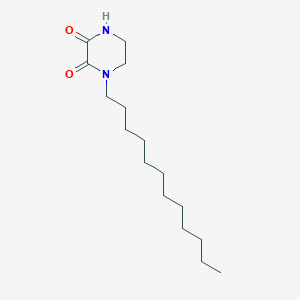
![2-({3-[(E)-(Hydrazinylmethylidene)amino]propyl}sulfanyl)butanedioic acid](/img/structure/B14474528.png)
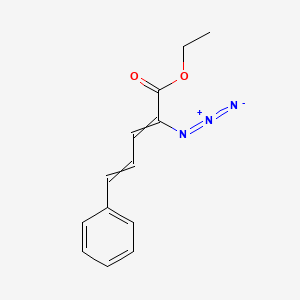
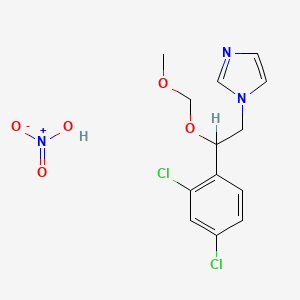
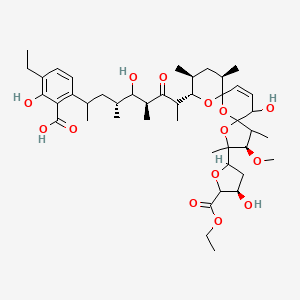
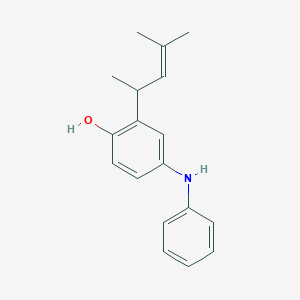
![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)
